4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid
Description
IUPAC Nomenclature and CAS Registry Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid. This designation clearly indicates the substitution pattern on both the pyridine and benzene rings, with the dimethylamino group positioned at the 6-position and the trifluoromethyl group at the 4-position of the pyridine ring. The benzoic acid portion is connected through the 2-position of the pyridine ring to the 4-position of the benzene ring bearing the carboxylic acid functionality.
The compound has been assigned Chemical Abstracts Service registry number 1208081-55-3, which serves as its unique identifier in chemical databases and literature. Additional database identifiers include the Molecular Design Limited number MFCD15142773, which facilitates its identification in structural databases and chemical supplier catalogs. The compound appears in various chemical databases under alternative nomenclature systems, including the simplified designation as 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, which maintains clarity while using a more descriptive format.
| Nomenclature System | Designation |
|---|---|
| IUPAC Name | 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid |
| CAS Registry Number | 1208081-55-3 |
| MDL Number | MFCD15142773 |
| Alternative Name | This compound |
Properties
IUPAC Name |
4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-8-11(15(16,17)18)7-12(19-13)9-3-5-10(6-4-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEIZKWGLSBXSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid (commonly referred to as DMF-PBA) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of DMF-PBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
DMF-PBA features a pyridine ring substituted with dimethylamino and trifluoromethyl groups, enhancing its lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 351.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H18F3N3O |
| Molecular Weight | 351.34 g/mol |
| IUPAC Name | This compound |
DMF-PBA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes. The dimethylamino group enhances its binding affinity to specific proteins, while the trifluoromethyl group may improve metabolic stability.
Key Mechanisms:
- Inhibition of Prostaglandin E2 (PGE2) : DMF-PBA has been shown to inhibit PGE2-induced pathways, which are critical in inflammation and pain response.
- Antagonism of Receptors : It acts as an antagonist for certain receptors linked to inflammatory responses, potentially reducing symptoms in conditions like arthritis.
Biological Activity Studies
Several studies have evaluated the pharmacological effects of DMF-PBA:
- In Vitro Studies : Research indicates that DMF-PBA exhibits significant inhibitory activity against PGE2 synthesis with an IC50 value of approximately 123 nM in human whole blood assays . This suggests a strong potential for anti-inflammatory applications.
- In Vivo Studies : In animal models, DMF-PBA demonstrated efficacy comparable to traditional NSAIDs like diclofenac in reducing inflammation and pain in models such as monoiodoacetic acid (MIA) induced pain and adjuvant-induced arthritis (AIA) models .
Table 1: Summary of Biological Activity Data
| Study Type | Model | IC50 Value (nM) | Comparison Compound |
|---|---|---|---|
| In Vitro | Human Whole Blood Assay | 123 | CJ-023,423 |
| In Vivo | MIA Pain Model | Comparable | Diclofenac |
| In Vivo | AIA Inflammatory Model | Effective | - |
Case Studies
- Clinical Trials : A compound structurally related to DMF-PBA was selected for clinical trials due to its promising pharmacokinetic profile and selectivity as an EP4 antagonist, highlighting its potential for treating inflammatory conditions .
- SAR Optimization : Structure-activity relationship (SAR) studies have led to the identification of derivatives with enhanced activity profiles, further supporting the therapeutic potential of DMF-PBA .
Comparison with Similar Compounds
Substitution Patterns on the Pyridine Ring
The position and nature of substituents on the pyridine ring significantly influence molecular interactions. Below is a comparative analysis:
Key Findings :
Functional Group Modifications on the Benzoic Acid Moiety
Derivatization of the carboxylic acid group impacts solubility and bioavailability:
Preparation Methods
Key Synthetic Steps and Reagents
Construction of the Pyridine Ring Substituents : The pyridine ring with the 6-dimethylamino and 4-trifluoromethyl substituents is typically assembled via cyclocondensation reactions or related heterocyclic synthesis protocols. The electron-donating dimethylamino group and electron-withdrawing trifluoromethyl group are introduced through selective substitution reactions on the pyridine scaffold.
Coupling to the Benzoic Acid Moiety : The linkage of the substituted pyridine to the benzoic acid is achieved through cross-coupling reactions such as Suzuki coupling or related palladium-catalyzed processes. The benzoic acid group is often introduced as an ester intermediate, which is subsequently hydrolyzed to the free acid.
Use of Protecting Groups : Protecting groups like Boc (tert-butoxycarbonyl) may be used on amino functionalities to prevent undesired reactions during coupling steps. Deprotection is achieved under acidic conditions such as trifluoroacetic acid treatment.
Reduction and Functional Group Transformations : Reagents such as stannous chloride are employed for reduction steps when necessary. Solvents like dichloromethane and N,N-dimethylformamide are common for these transformations.
Representative Synthetic Route (Generalized)
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyridine ring functionalization | Cyclocondensation, selective substitution | Introduction of dimethylamino and trifluoromethyl groups |
| 2 | Cross-coupling | Suzuki coupling with boronic acid derivatives, Pd catalyst | Coupling pyridine to benzoic acid ester |
| 3 | Ester hydrolysis | LiOH or other base in aqueous solvent | Conversion of ester to free benzoic acid |
| 4 | Protection/Deprotection | Boc protection, TFA deprotection | Protect amino groups during synthesis |
| 5 | Purification | Chromatography, recrystallization | Ensures high purity and yield |
Detailed Research Findings and Optimization
Solvent Selection : Dichloromethane, toluene, and tert-butanol have been tested as solvents for various steps, with tert-butanol sometimes preferred to prevent transesterification during esterification or coupling reactions.
Base Selection : Potassium tert-butoxide, sodium methoxide, and sodium ethoxide are commonly used bases, chosen based on their strength and compatibility with the substrate.
Coupling Reagents : Peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and HBTU have been utilized for activating carboxylic acid groups, facilitating amide bond formation or azide formation when required.
Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to monitor reaction progress and confirm completion.
Yield and Purity : Hydrolysis of esters to the free acid using lithium hydroxide typically affords the target compound with good purity. The use of protecting groups and controlled reaction temperatures minimizes side products and improves yields.
Comparative Data Table of Key Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Solvent | Dichloromethane, Toluene, tert-Butanol | Influences solubility and side reactions |
| Base | Potassium tert-butoxide, NaOMe, NaOEt | Affects deprotonation and reaction rate |
| Coupling Reagents | T3P, EDC, HBTU | Activation efficiency of carboxylic acid |
| Temperature | 25°C to 120°C | Higher temps may cause transesterification |
| Protecting Groups | Boc | Prevents side reactions on amines |
| Purification Techniques | Chromatography, recrystallization | Ensures product purity |
Notes on Related Compound Syntheses
Related compounds with similar pyridine and benzoic acid frameworks have been synthesized using analogous methods, often with variations in substituents to modulate biological activity. For example, derivatives bearing hydroxyl or guanidino groups have been prepared using similar multi-step routes involving protection, coupling, and deprotection strategies.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzoic acid, and what factors influence reaction yields?
Methodological Answer: The synthesis of pyridine-benzoic acid derivatives typically involves multi-step reactions, including condensation, coupling, and functional group modifications. For example:
- Pyridine Core Formation: A trifluoromethyl-substituted pyridine intermediate can be synthesized via nucleophilic substitution or cross-coupling reactions. The dimethylamino group at the 6-position may be introduced using amination agents like dimethylamine under catalytic conditions .
- Benzoyl Coupling: The benzoic acid moiety is often attached via Suzuki-Miyaura coupling or esterification, followed by hydrolysis. For instance, coupling 4-borono-benzoic acid derivatives with halogenated pyridine intermediates (e.g., 2-chloro-pyridine) using Pd catalysts (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C yields the target scaffold .
- Yield Optimization: Reaction yields (typically 30–75%) depend on solvent polarity, catalyst loading, and steric hindrance from the trifluoromethyl group. Microwave-assisted synthesis may improve efficiency for sterically hindered intermediates .
Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: The trifluoromethyl group (CF₃) appears as a singlet near δ 3.9–4.2 ppm. Aromatic protons on the pyridine ring (e.g., H-3 and H-5) resonate as doublets between δ 7.5–8.5 ppm due to coupling with adjacent protons. The dimethylamino group (N(CH₃)₂) shows two singlets at δ 2.8–3.1 ppm .
- ¹³C NMR: The carbonyl carbon (COOH) appears at δ 168–172 ppm. The CF₃ carbon is observed as a quartet (¹JCF ≈ 280 Hz) near δ 120–125 ppm .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with ESI-MS confirms purity and molecular weight ([M+H]⁺ expected at ~355–360 m/z) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between computational predictions and experimental results for this compound?
Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:
- Solvent Standardization: Re-run NMR in deuterated DMSO or CDCl₃ to match literature conditions. For example, the benzoic acid proton may shift due to hydrogen bonding in polar solvents .
- X-ray Crystallography: Resolve ambiguities in proton assignments by obtaining a crystal structure. Pyridine-benzoic acid derivatives often form hydrogen-bonded dimers, stabilizing specific tautomers .
- DFT Calculations: Compare experimental ¹³C NMR shifts with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to identify conformational mismatches .
Q. What mechanistic insights explain the influence of the trifluoromethyl group on the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The CF₃ group exerts both electronic and steric effects:
- Electronic Effects: The strong electron-withdrawing nature of CF₃ decreases electron density on the pyridine ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. This increases regioselectivity at the 2- and 4-positions .
- Steric Hindrance: The bulky CF₃ group impedes catalyst access to the pyridine core, necessitating high-temperature conditions (e.g., 120°C) or bulky ligands (e.g., XPhos) to prevent side reactions .
- Case Study: In Suzuki-Miyaura reactions, CF₃-substituted pyridines show 20% lower yields compared to non-fluorinated analogs due to steric clashes during transmetallation .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Analog Synthesis: Prepare derivatives with modifications to the dimethylamino group (e.g., replacing with morpholino or piperazinyl) or the benzoic acid moiety (e.g., esterification or amidation) .
- Biological Assays:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or bacterial enzymes (e.g., PPTase) using fluorescence-based assays. The trifluoromethyl group may enhance binding to hydrophobic pockets .
- Cellular Uptake: Measure logP values (HPLC) to correlate lipophilicity (increased by CF₃) with membrane permeability .
- Data Analysis: Use multivariate regression to link structural descriptors (e.g., Hammett σ values for substituents) to IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
Methodological Answer:
- Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) and DMSO. The benzoic acid group confers pH-dependent solubility (e.g., ~2 mg/mL in PBS vs. >50 mg/mL in DMSO) .
- Contradiction Source: Discrepancies may arise from incomplete ionization (pKa ~4.2 for COOH) or aggregation. Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
